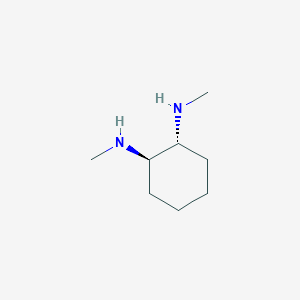

(1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine

説明

(1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine: is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two chiral centers, making it optically active. It is commonly used as a ligand in asymmetric synthesis and catalysis due to its ability to induce chirality in chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine typically involves the reduction of the corresponding diketone or diimine precursor. One common method is the hydrogenation of (1R,2R)-1,2-diaminocyclohexane using a suitable catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine compound .

Industrial Production Methods: In industrial settings, the production of (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

化学反応の分析

Role as a Ligand in Copper-Catalyzed C–N Coupling Reactions

This compound serves as a critical ligand in copper-mediated cross-coupling reactions, enhancing catalytic efficiency and enantioselectivity. Key applications include:

N-Amidation of Aryl Halides

-

Reagents/conditions: CuI (10 mol%), (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (20 mol%), KPO (2 equiv.), dioxane, 110°C .

-

Products: N-Aryl amides with yields up to 95% and excellent functional group tolerance.

N-Alkenylation of Sulfoximines

-

Substrates: NH-sulfoximines + vinyl bromides.

-

Outcomes: Vinylsulfoximines with retention of stereochemistry (e.g., >90% ee) .

Reaction Table: Copper-Catalyzed Applications

Polymerization Catalysis

The compound forms chiral zirconium complexes for olefin polymerization:

1-Hexene Polymerization

-

Catalyst System: Zr(OBu) + chiral fluorous diamino-diol proligand derived from this compound .

-

Performance: High activity (TOF > 1,000 h) and isotacticity (mm > 90%).

Asymmetric Epoxidation and Cyclopropanation

While not directly involving the compound’s own reactivity, its structural analogs (e.g., Jacobsen’s salen ligands) are pivotal in:

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C8H18N2

- Molecular Weight : 142.24 g/mol

- Chirality : Contains two chiral centers, contributing to its optical activity.

Asymmetric Synthesis and Catalysis

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is widely recognized as a chiral ligand in asymmetric synthesis. It facilitates the formation of chiral metal complexes that catalyze enantioselective reactions. This property is crucial for producing optically pure compounds which are essential in pharmaceuticals and agrochemicals.

Key Reactions :

- Copper-Catalyzed C-N Coupling : Utilized to synthesize various compounds such as N-arylpyridones and vinylsulfoximines from aryl halides .

- Salen Ligands Formation : Used in the synthesis of novel chiral non-racemic salen ligands which are important in catalysis .

Biological Research

In biological applications, this compound serves as a building block for synthesizing biologically active molecules. Its interactions with enzymes and proteins are being studied to understand its potential effects on cellular functions and signaling pathways.

Case Study :

- Preliminary studies suggest that this compound may influence gene expression and cellular metabolism by interacting with various biomolecules.

Applications in Medicine

The ability of this compound to induce chirality in drug molecules can significantly enhance their pharmacological properties. This characteristic is particularly beneficial in drug development where the efficacy and safety profiles of enantiomers can differ markedly.

Drug Development

Its role in the synthesis of chiral drugs allows for the optimization of therapeutic effects while minimizing side effects. For example:

- Anticancer Therapies : The compound's potential to enhance the activity of certain drug molecules is under investigation for developing more effective cancer treatments.

Industrial Applications

In industry, this compound is employed in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its effectiveness as a chiral ligand makes it valuable for large-scale synthesis processes aimed at producing enantiomerically pure compounds.

作用機序

The mechanism of action of (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine involves its interaction with metal ions to form chiral metal complexes. These complexes act as catalysts in enantioselective reactions, where the chiral environment created by the ligand induces the formation of optically active products. The molecular targets and pathways involved depend on the specific reaction and the metal ion used .

類似化合物との比較

(1S,2S)-(+)-N,N’-Dimethylcyclohexane-1,2-diamine: The enantiomer of (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine, which has similar chemical properties but opposite optical activity.

(1R,2R)-1,2-Diaminocyclohexane: The parent compound without the N,N’-dimethyl groups, used in similar applications but with different reactivity.

(1R,2R)-1,2-Diphenylethane-1,2-diamine: A structurally similar compound with phenyl groups instead of cyclohexane, used in asymmetric synthesis

Uniqueness: (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine is unique due to its specific chiral centers and the presence of N,N’-dimethyl groups, which enhance its ability to form stable chiral metal complexes. This makes it particularly effective in catalyzing enantioselective reactions, providing high yields of optically pure products .

生物活性

Introduction

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is a chiral diamine compound with significant implications in various fields, including organic synthesis, catalysis, and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in drug development, particularly in anticancer therapies.

Structure and Chirality

The compound features two chiral centers, which grant it optical activity. Its molecular formula is C8H18N2, and it is often utilized as a ligand in asymmetric synthesis due to its ability to induce chirality in chemical reactions .

Synthesis

This compound can be synthesized through various methods, including the reduction of corresponding ketones or imines. The synthesis process often involves chiral sources to ensure the desired stereochemistry is achieved .

Interaction with Biomolecules

Preliminary studies indicate that this compound interacts with various enzymes and proteins. These interactions may influence cellular functions such as signaling pathways and gene expression .

Cytotoxicity Studies

Recent research has highlighted the cytotoxic potential of this compound when used as a ligand in platinum-based anticancer drugs. For instance, complexes formed with this compound exhibit enhanced cytotoxicity compared to traditional platinum drugs like cisplatin. In vitro studies have shown that these complexes can effectively inhibit cancer cell proliferation .

Case Studies

- Anticancer Activity : A study demonstrated that a novel oxaliplatin derivative utilizing this compound showed improved anticancer activity in vivo compared to its parent compound. The derivative was found to have a higher maximum tolerated dose and significantly increased survival rates in animal models .

- Mechanistic Insights : The mechanism of action for these complexes appears to involve the binding of the platinum center to DNA, leading to structural distortions that inhibit replication and transcription processes. This mechanism is similar to that of cisplatin but with improved efficacy due to the unique properties imparted by the diamine ligand .

Table 1: Summary of Biological Activities

| Study | Compound | Activity | Model | Findings |

|---|---|---|---|---|

| 1 | Oxaliplatin derivative | Anticancer | L1210 mouse model | Increased life span by >200% |

| 2 | Cyclometallated complex | Cytotoxicity | KRAS mutated cells | Up to 100x more effective than cisplatin |

| 3 | Cu-catalyzed reactions | Asymmetric synthesis | Various substrates | High enantioselectivity with chiral ligands |

Molecular Mechanism

The compound's biological effects are hypothesized to arise from its ability to form stable complexes with metal ions, which can modulate enzyme activity and alter cellular signaling pathways. The presence of N,N'-dimethyl groups enhances its interaction capabilities by providing steric bulk and electronic effects that facilitate binding to target biomolecules .

特性

IUPAC Name |

(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHPOFJADXHYBR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@H]1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20986938 | |

| Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67579-81-1, 68737-65-5 | |

| Record name | trans-N,N′-Dimethyl-1,2-cyclohexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67579-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-trans-methyl[2-(methylamino)cyclohexyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the common synthetic routes for producing enantiomerically pure trans-N1,N2-Dimethylcyclohexane-1,2-diamine?

A1: Two primary methods are reported for synthesizing enantiomerically pure trans-N1,N2-Dimethylcyclohexane-1,2-diamine:

- Kinetic Resolution: This method, detailed in [], starts with reacting cyclohexene oxide with methylamine, followed by cyclization and ring-opening to obtain the racemic mixture. A kinetic resolution using tartaric acid then separates the enantiomers.

- Multi-step Synthesis with Lithium Aluminum Hydride Reduction: This approach, described in [], involves reacting trans-1,2-diaminocyclohexane with methyl chloroformate, followed by a reduction using lithium aluminum hydride to obtain the desired (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine.

Q2: Why is trans-N1,N2-Dimethylcyclohexane-1,2-diamine significant in chemical research?

A2: The compound plays a crucial role as a chiral building block, particularly in the synthesis of chiral ligands and metal complexes used in asymmetric synthesis. [, ] Its stereochemistry allows for the creation of catalysts that can selectively produce a single enantiomer of a target molecule, which is crucial in pharmaceutical development.

Q3: What is the structural characterization of trans-N1,N2-Dimethylcyclohexane-1,2-diamine?

A3:

- Molecular Formula: C8H18N2 []

- Structure: The molecule exhibits C2 symmetry with a chair conformation of the cyclohexane ring and the amino groups in equatorial positions. []

- Physical State: Contrary to previous reports, the compound is a crystalline solid at room temperature (293 K). []

Q4: Are there any known applications of trans-N1,N2-Dimethylcyclohexane-1,2-diamine in electrochemical sensing?

A4: Yes, research has explored its use in chiral recognition. In [], researchers developed a composite chiral interface by combining bovine serum albumin (BSA), methylene blue (MB), and multi-walled carbon nanotubes (MWCNTs). This interface effectively differentiated between the (1S, 2S) and (1R, 2R) enantiomers of N,N'-dimethyl-1,2-cyclohexanediamine, showcasing potential for electrochemical sensing applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。